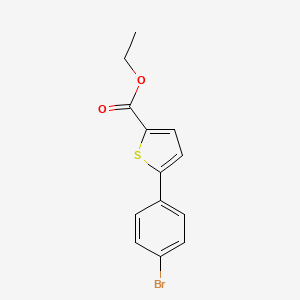
Ethyl 5-(4-bromophenyl)thiophene-2-carboxylate
Vue d'ensemble
Description
Ethyl 5-(4-bromophenyl)thiophene-2-carboxylate is a chemical compound with the linear formula C13H11BrO2S . It is a solid substance and is used by researchers as part of a collection of unique chemicals .
Molecular Structure Analysis
The molecular structure of this compound is represented by the SMILES stringCCOC(C1=CC=C(S1)C2=CC=C(Br)C=C2)=O . The InChI key for this compound is NMFTZNQTVQJNCM-UHFFFAOYSA-N . Physical And Chemical Properties Analysis
This compound is a solid substance . Detailed physical and chemical properties such as melting point, boiling point, and solubility are not provided in the available resources.Applications De Recherche Scientifique
Ethyl 5-(4-bromophenyl)thiophene-2-carboxylate has a variety of potential applications in scientific research. It has been used as a model compound in the study of the structure-activity relationship of thiophene-based compounds. It has also been used to study the effects of substituents on the properties of thiophene-based compounds. In addition, this compound has been studied for its potential applications in the development of new drugs and materials.
Mécanisme D'action
The mechanism of action of Ethyl 5-(4-bromophenyl)thiophene-2-carboxylate is not yet fully understood. However, it is believed to act by binding to and activating certain receptors in the body. This binding activates a cascade of biochemical and physiological effects that lead to the desired effect.
Biochemical and Physiological Effects
This compound has been studied for its potential biochemical and physiological effects. It has been found to have anti-inflammatory, antioxidant, and anti-cancer properties. It has also been found to have neuroprotective and anti-apoptotic effects. In addition, this compound has been found to have anti-bacterial and anti-viral properties.
Avantages Et Limitations Des Expériences En Laboratoire
Ethyl 5-(4-bromophenyl)thiophene-2-carboxylate has several advantages and limitations when used in laboratory experiments. One of the main advantages of using this compound is its low cost and ease of synthesis. It is also relatively stable and can be stored for long periods of time. However, this compound is not soluble in water, which limits its use in certain experiments. In addition, this compound has a relatively low solubility in organic solvents, which can also limit its use in certain experiments.
Orientations Futures
The potential applications of Ethyl 5-(4-bromophenyl)thiophene-2-carboxylate are vast and there are many possible future directions for research. One possible direction is to further investigate the mechanism of action of this compound and its potential applications in the development of new drugs and materials. Another potential direction is to explore the use of this compound in the development of new therapies for various diseases. Finally, further research into the biochemical and physiological effects of this compound could lead to new treatments and therapies.
Méthodes De Synthèse
Ethyl 5-(4-bromophenyl)thiophene-2-carboxylate can be synthesized through a variety of methods. One of the most common methods is the reaction of 4-bromophenylthiophene-2-carboxylic acid and ethanol in the presence of a base such as sodium hydroxide. This reaction produces a salt that can then be isolated and purified. Other methods for the synthesis of this compound include the reaction of 4-bromophenylthiophene-2-carboxylic acid and ethyl bromide in the presence of an acid such as hydrochloric acid, and the reaction of 4-bromophenylthiophene-2-carboxylic acid and ethyl iodide in the presence of a base such as sodium hydroxide.
Safety and Hazards
Propriétés
IUPAC Name |
ethyl 5-(4-bromophenyl)thiophene-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11BrO2S/c1-2-16-13(15)12-8-7-11(17-12)9-3-5-10(14)6-4-9/h3-8H,2H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMFTZNQTVQJNCM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(S1)C2=CC=C(C=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11BrO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701189640 | |
| Record name | 2-Thiophenecarboxylic acid, 5-(4-bromophenyl)-, ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701189640 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
311.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
19282-41-8 | |
| Record name | 2-Thiophenecarboxylic acid, 5-(4-bromophenyl)-, ethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=19282-41-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Thiophenecarboxylic acid, 5-(4-bromophenyl)-, ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701189640 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[4-Chloro-3-(trifluoromethyl)benzyl]-1H-isoindole-1,3(2H)-dione, 98%](/img/structure/B6338793.png)

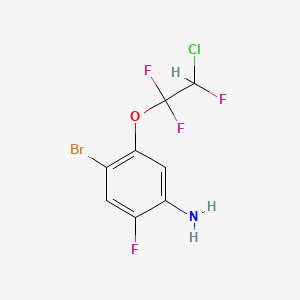
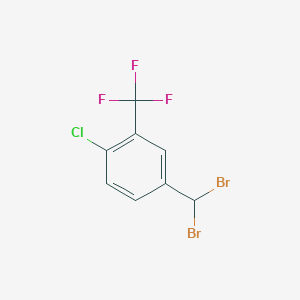

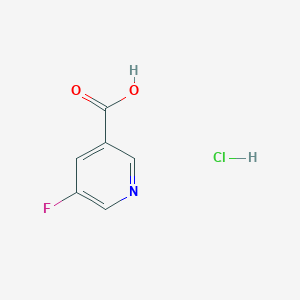
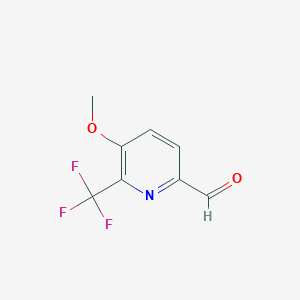
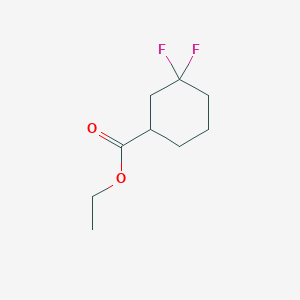
![Methyl 2-bromobenzo[d]thiazole-5-carboxylate, 95%](/img/structure/B6338862.png)
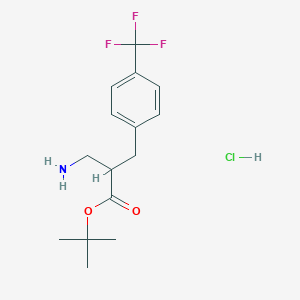
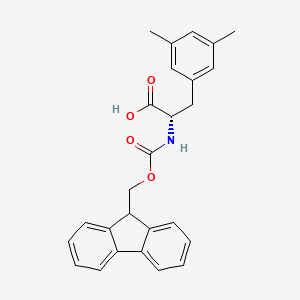
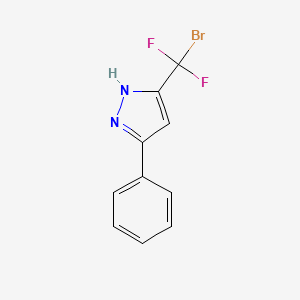

![Bis{[1-(2R,5R)-2,5-dimethylphospholanyl]-[2-(2R,5R)-2,5-dimethylphospholanyl-oxide]benzene}Cu(I)trifluoromethanesulfonate,97%](/img/structure/B6338909.png)